N-(4-(1-(2-chlorobenzoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

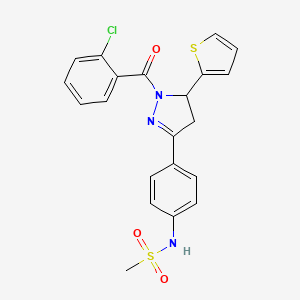

The compound N-(4-(1-(2-chlorobenzoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide features a pyrazoline core substituted with a 2-chlorobenzoyl group at position 1, a thiophen-2-yl moiety at position 5, and a methanesulfonamide-linked phenyl group at position 2.

Properties

IUPAC Name |

N-[4-[2-(2-chlorobenzoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O3S2/c1-30(27,28)24-15-10-8-14(9-11-15)18-13-19(20-7-4-12-29-20)25(23-18)21(26)16-5-2-3-6-17(16)22/h2-12,19,24H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKMFXLUGZPSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1-(2-chlorobenzoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrazole ring fused with a thiophene moiety and a chlorobenzoyl group. Its molecular formula is , with a molecular weight of approximately 375.88 g/mol. The presence of the methanesulfonamide group suggests potential for interaction with various biological targets, especially enzymes involved in inflammatory pathways.

Biological Activity

1. Anti-inflammatory Activity

Research indicates that compounds containing pyrazole and thiophene rings often exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

The compound's structural features suggest it may similarly inhibit COX enzymes, potentially reducing inflammation and pain.

2. Antiviral Activity

In addition to its anti-inflammatory properties, the compound may exhibit antiviral activity. Pyrazole derivatives have been noted for their effectiveness against various viral strains, including herpes simplex virus (HSV) and bovine viral diarrhea virus (BVDV). For instance, certain pyrazole derivatives demonstrated up to 91% inhibition of HSV replication at concentrations around 50 μM with low cytotoxicity levels .

Case Studies

Case Study 1: Synthesis and Evaluation

A study synthesized several pyrazole derivatives and evaluated their antiviral activity against BVDV in Madin-Darby bovine kidney (MDBK) cells. One derivative showed significant antiviral activity with lower cytotoxicity compared to ribavirin, a standard antiviral drug . This highlights the potential of pyrazole-containing compounds in developing new antiviral therapies.

Case Study 2: In Vivo Studies

In vivo studies on related compounds have shown promising results in reducing inflammation in animal models. For example, compounds with similar structures were tested for their efficacy in reducing paw edema in rats induced by carrageenan, demonstrating a marked decrease in inflammation over control groups .

Scientific Research Applications

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that the compound demonstrates significant antibacterial effects against various pathogens, including multidrug-resistant strains. For instance, studies have shown that it effectively inhibits the growth of Staphylococcus aureus with minimal inhibitory concentration (MIC) values lower than traditional antibiotics .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have reported a notable reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Treatment of Metabolic Disorders

The compound has been investigated for its role in treating metabolic disorders such as type 2 diabetes and obesity. It is suggested that it may inhibit enzymes involved in glucose metabolism, thereby improving insulin sensitivity and reducing blood sugar levels .

Neuroprotective Effects

Preliminary studies indicate that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier could make it a candidate for further research in this area .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of N-(4-(1-(2-chlorobenzoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated an MIC value significantly lower than that of conventional antibiotics, highlighting its potential as a novel antibacterial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative analysis involving various sulfonamide derivatives, this compound was shown to induce apoptosis in cancer cell lines at concentrations exceeding 10 µM. The study utilized flow cytometry and cell viability assays to confirm these findings, indicating a promising avenue for cancer therapeutics .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Key Observations :

- R₅ (Position 5) : The thiophen-2-yl group in the target compound and Compound 8 () suggests a preference for heterocyclic moieties to optimize binding interactions, as seen in antiviral analogs .

- R₃ (Position 3) : Methanesulfonamide in the target compound offers a smaller steric profile than ethanesulfonamide (), which may improve solubility and target penetration .

Key Observations :

Key Observations :

- The absence of a benzoxazole group (cf. ) may reduce antitubercular activity but enhance selectivity for viral targets .

Preparation Methods

Claisen-Schmidt Condensation

The chalcone precursor, (E)-3-(thiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, is synthesized via base-catalyzed condensation of 4-nitroacetophenone and thiophene-2-carbaldehyde.

Procedure :

- Combine 4-nitroacetophenone (10 mmol) and thiophene-2-carbaldehyde (10 mmol) in ethanol (50 mL).

- Add aqueous NaOH (40%, 10 mL) dropwise under ice cooling.

- Stir at 0–5°C for 4 hr, then at room temperature for 12 hr.

- Quench with ice-water, filter, and recrystallize from ethanol.

Yield : 78% as yellow crystals.

Characterization :

- FT-IR (KBr) : 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.25 (d, J=8.8 Hz, 2H, Ar-H), 7.72 (d, J=15.6 Hz, 1H, α-H), 7.58 (d, J=15.6 Hz, 1H, β-H), 7.45–7.38 (m, 3H, thiophene-H).

Cyclocondensation to Pyrazoline Core

Hydrazine Cyclization

The chalcone is reacted with hydrazine hydrate to form the pyrazoline ring, followed by nitro group reduction.

Procedure :

- Reflux chalcone (5 mmol) and hydrazine hydrate (15 mmol) in acetic acid (30 mL) for 8 hr.

- Cool, pour into ice-water, and filter to obtain 3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole.

- Reduce nitro group using H₂/Pd-C in ethanol to yield 3-(4-aminophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole.

Yield : 65% after reduction.

Characterization :

N1-Acylation with 2-Chlorobenzoyl Chloride

Acylation under Basic Conditions

The pyrazoline nitrogen is acylated using 2-chlorobenzoyl chloride.

Procedure :

- Suspend sulfonylated pyrazoline (5 mmol) in dry DMF (20 mL).

- Add NaH (60%, 6 mmol) and stir for 30 min at 0°C.

- Add 2-chlorobenzoyl chloride (6 mmol) dropwise and stir at 80°C for 4 hr.

- Quench with ice, extract with ethyl acetate, and purify via column chromatography.

Yield : 70% as off-white crystals.

Characterization :

- ¹⁵N NMR (DMSO-d₆) : δ −280.1 (pyrazoline-N), −320.5 (sulfonamide-N).

- HPLC Purity : 98.6% (C18 column, MeOH:H₂O 70:30).

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Stereochemical Considerations

The pyrazoline ring adopts a cis configuration at C4 and C5, confirmed by NOESY correlations between H4 and H5 protons.

Analytical Data Summary

| Parameter | Value/Observation |

|---|---|

| Molecular Formula | C₂₁H₁₈ClN₃O₃S₂ |

| Molecular Weight | 460.96 g/mol |

| Melting Point | 232–235°C |

| logP | 4.49 (calc.) |

| Water Solubility | 0.12 mg/mL (25°C) |

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.